molecular formula C8H9ClN4 B15070197 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine

7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B15070197
M. Wt: 196.64 g/mol
InChI Key: KHZBQRXYSKLIGL-UHFFFAOYSA-N
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Description

7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by the presence of a pyrazole ring fused to a pyridazine ring, with a chlorine atom at the 7th position and an isopropyl group at the 2nd position. Pyrazolopyridazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine: shares structural similarities with other pyrazolopyridazines such as:

Uniqueness

The presence of the isopropyl group at the 2nd position and the chlorine atom at the 7th position imparts unique physicochemical properties to this compound. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

7-chloro-2-propan-2-ylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C8H9ClN4/c1-5(2)13-4-6-3-10-11-8(9)7(6)12-13/h3-5H,1-2H3

InChI Key

KHZBQRXYSKLIGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C=NN=C(C2=N1)Cl

Origin of Product

United States

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